3-Ethoxyisoxazole-5-carboxylic acid
Overview
Description
3-Ethoxyisoxazole-5-carboxylic acid is a compound that falls within the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of 3-ethoxyisoxazole-5-carboxylic acid implies the presence of an ethoxy group at the third position and a carboxylic acid group at the fifth position of the isoxazole ring.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid, which is closely related to 3-ethoxyisoxazole-5-carboxylic acid, has been described using procedures involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine . Another method involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids, leading to 5-substituted 3-isoxazolols without byproduct formation . Although these methods do not directly describe the synthesis of 3-ethoxyisoxazole-5-carboxylic acid, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the isoxazole ring. The substitution of different functional groups at various positions on the ring can significantly affect the properties of the compound. For example, the presence of a carboxylic acid group is known to increase the acidity of the molecule . The molecular structure of 3-ethoxyisoxazole-5-carboxylic acid would include the isoxazole ring with an ethoxy group enhancing its steric and electronic properties.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. The regioselectivity of O- versus N-alkylation has been studied in 3-hydroxyisoxazole-5-esters, which are structurally similar to 3-ethoxyisoxazole-5-carboxylic acid . Additionally, the reactivity of isoxazole derivatives towards nucleophiles and electrophiles can be influenced by the substituents on the ring, as seen in the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the tautomerism of heteroaromatic compounds with five-membered rings, such as isoxazoles, can affect their spectral properties and basicity . The presence of substituents like the ethoxy and carboxylic acid groups in 3-ethoxyisoxazole-5-carboxylic acid would contribute to its solubility, acidity, and potential for forming hydrogen bonds, which could be analyzed through experimental studies.
Scientific Research Applications
Synthesis and Chemical Transformations
Isomerization and Derivative Formation : 3-Ethoxyisoxazole-5-carboxylic acid and related isoxazole derivatives are utilized in chemical syntheses, particularly in isomerization processes. For example, isoxazole-4-carboxylic acid derivatives are synthesized through a domino isomerization process involving 4-acyl-5-methoxy-/5-aminoisoxazoles, facilitated by Fe(II) catalysis (Serebryannikova et al., 2019).
Heterocyclic Compound Synthesis : Isoxazole and related heterocyclic compounds, including 3-Ethoxyisoxazole-5-carboxylic acid, are crucial in the synthesis of natural products, drugs, and agrochemicals. These compounds are often produced through reactions with aryl nitrile oxides and various enolates, followed by aromatization, yielding pharmacologically active isoxazoles (Vitale & Scilimati, 2013).
Rearrangement into Oxadiazoles : A series of transformations involving 5-arylisoxazole-3-carboxylic acids can lead to their conversion into 5-arylisoxazole-3-hydroxamic acids, which then rearrange to form oxadiazoles. This reaction pathway demonstrates the versatility of isoxazole derivatives in synthesizing structurally diverse compounds (Potkin et al., 2012).
Applications in Material Science and Medicinal Chemistry
Optical Nonlinearity Studies : Certain derivatives of isoxazole, including 3-Ethoxyisoxazole-5-carboxylic acid, have been studied for their optical nonlinearity, particularly for potential applications in optical limiting. These studies highlight the relevance of isoxazole derivatives in material science and photonic applications (Chandrakantha et al., 2013).
Antimicrobial Activity : Research has been conducted on various pyridine derivatives, including those derived from isoxazole carboxylic acids like 3-Ethoxyisoxazole-5-carboxylic acid, to evaluate their antimicrobial activities. Such studies are important for the development of new antimicrobial agents (Patel et al., 2011).
Future Directions
properties
IUPAC Name |
3-ethoxy-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZQNHZWOVCSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-1,2-oxazole-5-carboxylic acid | |
CAS RN |
135080-29-4 | |
Record name | 3-ethoxy-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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